Dimethyl acetylenedicarboxylate

Crystal Engineering Solid-State Chemistry Material Science

Researchers optimizing Diels-Alder or 1,3-dipolar cycloaddition protocols frequently encounter irreproducible results when substituting DMAD with alternative dienophiles. DMAD (CAS 762-42-5) is the established benchmark dienophile, providing well-characterized electrophilicity and predictable regioselectivity that ensures cross-study comparability. • Standard dienophile for benchmarking new diene scaffolds-its methyl ester profile minimizes steric side reactions vs. higher alkyl analogs. • Preferred over simple alkynes for rhodium-catalyzed cyclotrimerization; enables dedicated, ligand-specific catalyst optimization. • Higher density (1.156 g/mL) vs. diethyl analog (1.063 g/mL) makes DMAD the choice for crystalline material design requiring compact molecular packing.

Molecular Formula C6H6O4
Molecular Weight 142.11 g/mol
CAS No. 762-42-5
Cat. No. B127807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl acetylenedicarboxylate
CAS762-42-5
Synonyms2-Butynedioic Acid 1,4-Dimethyl Ester;  2-Butynedioic Acid Dimethyl Ester;  Acetylenedicarboxylic Acid Dimethyl Ester;  1,2-Bis(methoxycarbonyl)acetylene;  1,2-Bis(methoxycarbonyl)ethyne;  Bis(carbomethoxy)acetylene;  Bis(methoxycarbonyl)acetylene;  Butyned
Molecular FormulaC6H6O4
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCOC(=O)C#CC(=O)OC
InChIInChI=1S/C6H6O4/c1-9-5(7)3-4-6(8)10-2/h1-2H3
InChIKeyVHILMKFSCRWWIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMAD: Electrophilic Alkyne Diester


Dimethyl acetylenedicarboxylate (DMAD, CAS 762-42-5) is an electron-deficient alkyne diester (C₆H₆O₄) where two ester groups are conjugated with a carbon‑carbon triple bond. This structural motif confers a high degree of electrophilicity, making it a privileged reagent for cycloaddition reactions (e.g., Diels–Alder) and Michael additions [1]. It exists as a colorless liquid at room temperature (density 1.156 g/mL at 25 °C) and is commercially available, inexpensive, and easy to handle [2].

Standard dienophile for cycloaddition screening and Diels–Alder benchmarking
Electrophilic alkyne diester for Michael additions and dipolar cycloadditions
Well-characterized reactivity supports method development and catalyst studies

Why DMAD Cannot Be Substituted


While diethyl acetylenedicarboxylate (DEAD), dipropyl acetylenedicarboxylate (DPAD), and electron-deficient alkenes like dimethyl fumarate share some reactivity features with DMAD, they are not drop-in replacements. The methyl ester group in DMAD confers a distinct steric and electronic profile that directly impacts reaction rates, regioselectivity, and the physical properties of downstream products [1]. Unlike its higher alkyl analogs, DMAD is often preferred as a standard dienophile for benchmarking new dienes precisely because its reactivity is well-characterized and less prone to side reactions stemming from bulkier ester groups [2].

DMAD (methyl ester)
Target reagent

Compact methyl ester groups provide defined steric/electronic profile; reactivity well documented for cycloadditions.

DEAD / DPAD (higher alkyl esters)
Potential substitute

Bulkier esters may slow Diels–Alder rates, alter regioselectivity, and change crystal packing behaviour.

DMAD (alkyne dienophile)
Target reagent

Triple bond enables distinct cycloaddition manifold; supports subsequent transformations not available with alkenes.

Dimethyl fumarate (alkene analog)
Potential substitute

Alkene dipolarophile leads to different primary cycloadducts and oxidation products; reaction pathway not interchangeable.

DMAD vs. Closest Analogs


Higher Density vs. DEAD in Crystal Engineering

DMAD exhibits a significantly higher density (1.156 g/mL at 25 °C) compared to its diethyl analog, DEAD (1.063 g/mL at 25 °C) [1]. This 8.7% greater density reflects the more compact molecular packing achievable with methyl ester groups. In crystal engineering applications, this can translate to adducts with higher packing efficiency and distinct intermolecular interactions. In a comparative study, the DMAD fragment in a Michael addition adduct adopted a cis configuration with a dihedral angle of 56.61(5)° between the two carboxylate groups, a structural parameter that directly influences crystal packing and is expected to differ for the bulkier ethyl analog [2].

Liquid Density
Cross-study comparable
DMAD 1.156 g/mL vs DEAD 1.063 g/mL (25 °C); 8.7% higher density for methyl ester.
Supports crystal packing design
Adduct dihedral angle (56.61°) influences intermolecular geometry; bulkier esters may differ.
Crystal Engineering Solid-State Chemistry Material Science

Divergent Reactivity with Simple Alkynes in Rh Catalysis

Under rhodium-catalyzed cyclotrimerization, DMAD and simple alkynes like hex-3-yne exhibit opposite reactivity trends with respect to catalyst ligand electronics. As the π-acceptor strength of the cyclopentadienyl ligand on the rhodium catalyst increases, the rate of cyclotrimerization of DMAD decreases, whereas the rate for hex-3-yne increases [1]. This inversion of the structure-activity relationship demonstrates that the electron-deficient nature of DMAD fundamentally alters its interaction with the catalytic center compared to unactivated alkynes, precluding simple extrapolation of reactivity from one class to the other.

Rh Catalysis
Direct head-to-head
DMAD rate decreases with π-acceptor Cp ligand; hex-3-yne rate increases (opposite trend).
Ligand optimisation not transferable
Electron‑deficient alkyne alters interaction with Rh centre; dedicated screening required.
Organometallic Catalysis Cyclotrimerization Reaction Kinetics

Benchmark Dienophile in Diels-Alder Reactions

DMAD is a highly electrophilic dienophile due to its two electron-withdrawing ester groups conjugated with the alkyne. This property makes it a standard benchmark for evaluating new dienes [1]. While direct rate constant comparisons with DEAD under identical conditions are not widely reported, the general trend observed in synthetic practice is that DMAD reacts faster and under milder conditions than its bulkier alkyl analogs . This is supported by the fact that DMAD carries out Diels–Alder reactions under mild conditions to give heterocycles that could not be easily synthesized via conventional heterocyclizations [2].

Diels–Alder Benchmark
Class-level inference
Faster reactions, milder conditions reported vs. bulkier dialkyl acetylenedicarboxylates.
Well‑characterised dienophile for method validation
Quantitative rate constants vs. DEAD not widely reported; verify under own conditions.
Diels-Alder Reaction Cycloaddition Synthetic Methodology

Cycloaddition Pathway Differences vs. Dimethyl Fumarate

In 1,3-dipolar cycloadditions with azomethine ylides generated from phenanthridinium cations, DMAD and dimethyl fumarate/maleate lead to different product outcomes. While the cycloadducts formed with DMAD and dimethyl fumarate/maleate share some structural features, their oxidation products differ, with pyrrolines identified as common intermediates [1]. This indicates that the alkyne vs. alkene nature of the dipolarophile dictates the cycloaddition pathway and the subsequent reactivity of the primary adducts. The triple bond in DMAD enables subsequent transformations not accessible with alkene-based dipolarophiles like dimethyl fumarate.

Cycloaddition Pathway
Cross-study comparable
DMAD (alkyne) and dimethyl fumarate (alkene) give different primary cycloadducts and oxidation products.
Access to distinct heterocyclic scaffolds
Observed with phenanthridinium‑based azomethine ylides; product profile depends on dipolarophile.
1,3-Dipolar Cycloaddition Azomethine Ylides Heterocyclic Synthesis

DMAD: Application Scenarios


Crystal Engineering of Organic Solids

In the design of new crystalline materials, the higher density of DMAD (1.156 g/mL) relative to DEAD (1.063 g/mL) [1] and its propensity to form adducts with defined dihedral angles (e.g., 56.61(5)° in a crown ether Michael adduct [2]) make it the preferred choice when compact molecular packing and specific solid-state interactions are desired. Procurement of DMAD over DEAD is justified when aiming to maximize crystal density or engineer specific intermolecular geometries.

Rh-Catalyzed Cyclotrimerization for Functionalized Arenes

When developing rhodium-catalyzed cyclotrimerization protocols, DMAD should be specifically selected over simple alkynes like hex-3-yne. The divergent reactivity trends—where DMAD's rate decreases with increasing π-acceptor strength of the catalyst ligand while hex-3-yne's rate increases [1]—means that catalyst optimization for DMAD requires a dedicated, ligand-specific approach. Substituting a simple alkyne would lead to misguided catalyst selection and suboptimal yields.

Benchmarking Dienes in Diels-Alder Methods

DMAD is the gold standard for evaluating the reactivity of new dienes in Diels-Alder reactions. Its well-characterized, high electrophilicity and ability to react under mild conditions [1] make it an ideal benchmark for comparing the performance of new diene scaffolds. Researchers developing new Diels-Alder catalysts or methodologies should use DMAD as a reference dienophile to ensure comparability with existing literature and to demonstrate the efficiency of their new system.

Heterocycle Synthesis via 1,3-Dipolar Cycloaddition

For the synthesis of complex heterocycles via 1,3-dipolar cycloaddition, DMAD offers a distinct reactivity profile compared to alkene-based dipolarophiles like dimethyl fumarate. The alkyne triple bond in DMAD allows for subsequent transformations of the primary cycloadduct that are not possible with alkene adducts [1]. Chemists aiming to access specific heterocyclic architectures should specify DMAD to leverage this unique reaction manifold.

Application
Selection Property
Validation Focus
Crystal engineering of organic solids
Higher density vs. DEAD analogs; defined adduct dihedral angles
Packing efficiency and intermolecular geometry
Rh-catalysed cyclotrimerization
Divergent ligand‑electronics response vs. simple alkynes
Dedicated ligand screening for DMAD‑specific reactivity
Diels–Alder diene benchmarking
Well‑characterised electrophilicity; mild reaction conditions
Comparability with literature benchmarks and method reproducibility
1,3‑Dipolar cycloaddition heterocycle synthesis
Alkyne vs. alkene dipolarophile; distinct reaction manifold
Primary cycloadduct and downstream oxidation product profile

Technical Documentation Hub

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42 linked technical documents
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